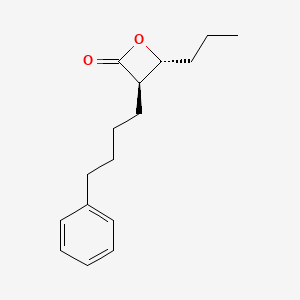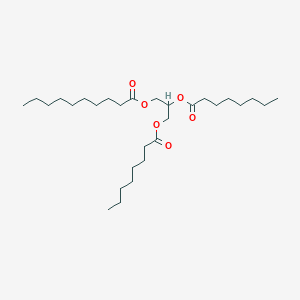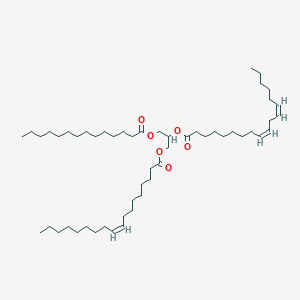![molecular formula C22H24O5 B3026128 2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MGR1 est synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide 2,2-diméthylpropanoïque avec le [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-éthanoanthracène-5-yl)oxy]méthanol . Les conditions de réaction impliquent généralement l'utilisation d'un catalyseur et d'un solvant approprié pour faciliter le processus d'estérification.
Méthodes de production industrielle
La production industrielle de MGR1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de matières premières de haute qualité, d'environnements réactionnels contrôlés et de techniques de purification avancées pour obtenir du MGR1 avec une pureté ≥98% (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
MGR1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : MGR1 peut être oxydé pour former des espèces réactives de l'oxygène (ROS) dans les cellules vivantes.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : MGR1 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : L'oxygène moléculaire (O2) est un réactif courant utilisé dans l'oxydation de MGR1.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Le principal produit formé est le JCHD (5-hydroxy-1,4,4a,9a-tétrahydro-1,4-éthanoanthracène-9,10-dione).
Réduction : Formes réduites de MGR1 avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués de MGR1 avec différents groupes fonctionnels.
Applications de la recherche scientifique
MGR1 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme générateur d'espèces réactives de l'oxygène dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans la génération de ROS et ses effets sur les processus cellulaires.
Industrie : Utilisé dans la synthèse d'autres composés chimiques et comme outil de recherche dans les laboratoires industriels.
Mécanisme d'action
MGR1 exerce ses effets en étant activé par les estérases intracellulaires pour former JCHD, qui subit une tautomérie céto-énolique pour une génération accrue de superoxyde lors de la réaction avec l'oxygène moléculaire . Ce processus conduit à la régulation positive des ROS cellulaires, entraînant la mort cellulaire lorsqu'il est utilisé à des concentrations élevées .
Applications De Recherche Scientifique
MGR1 has a wide range of scientific research applications, including:
Mécanisme D'action
MGR1 exerts its effects by being activated by intracellular esterases to form JCHD, which undergoes keto-enol tautomerism for enhanced superoxide generation upon reacting with molecular oxygen . This process leads to the upregulation of cellular ROS, resulting in cell death when used at high concentrations .
Comparaison Avec Des Composés Similaires
Composés similaires
MGR2 : Un analogue inactif de MGR1 qui ne génère pas de ROS.
Oxanthroquinone G01 : Un autre composé présentant des propriétés similaires de génération de ROS.
MitoTEMPO : Un composé connu pour ses propriétés de piégeage des ROS.
Unicité de MGR1
MGR1 est unique en raison de sa haute efficacité à générer des espèces réactives de l'oxygène dans les cellules vivantes et de son activation par les estérases intracellulaires . Contrairement à son analogue MGR2, MGR1 régule efficacement les ROS cellulaires, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBQESWHYEJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)


![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)

![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)





